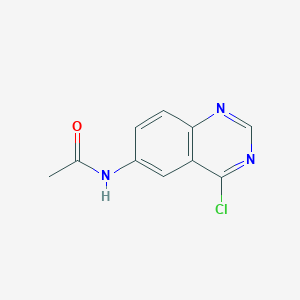

N-(4-chloroquinazolin-6-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-chloroquinazolin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c1-6(15)14-7-2-3-9-8(4-7)10(11)13-5-12-9/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLPKIHNXAMLZQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N 4 Chloroquinazolin 6 Yl Acetamide

Established Synthetic Routes to the 4-Chloroquinazoline (B184009) Core

The 4-chloroquinazoline core is a critical intermediate in the synthesis of N-(4-chloroquinazolin-6-yl)acetamide and numerous other biologically active compounds. Its preparation typically begins with the corresponding quinazolin-4-one. A prevalent and long-established method involves the reaction of anthranilic acid derivatives with a source of formamide (B127407), such as formamidine (B1211174) acetate, at elevated temperatures to construct the quinazolin-4-one ring system. researchgate.net

Once the quinazolin-4(3H)-one is obtained, the hydroxyl group at the 4-position is converted to a chloro group. This transformation is commonly achieved by treatment with a chlorinating agent. Thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), is frequently used for this purpose, as is phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net These reagents effectively replace the hydroxyl group with a chlorine atom, yielding the reactive 4-chloroquinazoline intermediate. This chloro-substituent is a good leaving group, making the C4 position susceptible to nucleophilic substitution, a key step in the synthesis of many quinazoline (B50416) derivatives. nih.govwikipedia.org

A general scheme for this two-step process is illustrated below:

Cyclization: An appropriately substituted 2-aminobenzoic acid (anthranilic acid) is cyclized with formamide or a similar reagent to form the quinazolin-4(3H)-one.

Chlorination: The resulting quinazolin-4(3H)-one is refluxed with a chlorinating agent like SOCl₂ or POCl₃ to yield the 4-chloroquinazoline core. researchgate.netresearchgate.net

Targeted Synthesis of this compound and its Isomers

The specific synthesis of this compound requires a precursor bearing a nitro or amino group at the 6-position of the quinazoline ring. The synthesis generally proceeds as follows:

Starting Material: The synthesis typically starts from a 2-amino-5-nitrobenzoic acid. This is cyclized to form 6-nitroquinazolin-4(3H)-one.

Reduction: The nitro group at the 6-position is then reduced to an amino group. This reduction is commonly carried out using reagents like iron in acetic acid, tin(II) chloride, or catalytic hydrogenation with catalysts like Raney Nickel. chemicalbook.com This yields 6-aminoquinazolin-4(3H)-one.

Acetylation: The amino group is acylated to form the acetamide (B32628). This is typically achieved by reacting the 6-aminoquinazolin-4(3H)-one with acetic anhydride (B1165640) or acetyl chloride. chemicalbook.com The product of this step is N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide.

Chlorination: The final step is the chlorination of the 4-position. As described previously, this is accomplished by heating N-(4-oxo-3,4-dihydroquinazolin-6-yl)acetamide with phosphorus oxychloride or thionyl chloride to yield the target compound, this compound.

The synthesis of isomers, such as those with the acetamide group at the 5-, 7-, or 8-positions, would follow a similar pathway, starting with the corresponding isomeric nitroanthranilic acid.

Methodologies for Derivatization and Structural Diversification

The this compound scaffold can be further modified to create a library of related compounds for structure-activity relationship (SAR) studies. Derivatization can occur at the quinazoline ring or on the acetamide side chain.

The quinazoline ring system offers several positions for chemical modification.

Nucleophilic Substitution at C4: The chlorine atom at the C4 position is the most reactive site for nucleophilic aromatic substitution (SNAr). It can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. nih.govwikipedia.org This reaction is the most common method for elaborating the 4-position of the quinazoline core and is used to synthesize a vast array of derivatives, including clinically relevant tyrosine kinase inhibitors like gefitinib (B1684475) and erlotinib (B232). nih.gov The reaction with anilines, for instance, yields 4-anilinoquinazoline (B1210976) derivatives. nih.gov

Reactions with Hydrazines: Treatment of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303) can lead to ring transformation reactions, yielding 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. rsc.org

Electrophilic Substitution: The benzene (B151609) portion of the quinazoline ring can undergo electrophilic substitution. The reactivity order for this substitution is generally 8 > 6 > 5 > 7. wikipedia.org However, the pyrimidine (B1678525) ring is deactivating, making these reactions less facile than on benzene itself.

Table 1: Examples of Nucleophilic Substitution Reactions at the C4-Position of 4-Chloroquinazolines

| Nucleophile | Reagent Example | Product Type |

| Primary/Secondary Amines | Substituted anilines, aliphatic amines | 4-Aminoquinazolines |

| Alcohols/Phenols | Sodium methoxide, phenol | 4-Alkoxy/Aryloxyquinazolines |

| Thiols/Thiophenols | Sodium thiomethoxide, thiophenol | 4-(Alkyl/Aryl)thioquinazolines |

| Hydrazine | Hydrazine hydrate | 4-Hydrazinylquinazolines / Ring-opened products |

The acetamide side chain also provides opportunities for structural diversification.

N-Alkylation/Arylation: The hydrogen atom on the amide nitrogen can be substituted. While direct N-alkylation of the acetamide can be challenging, alternative synthetic strategies can be employed, such as starting with a different amine during the initial acylation step.

Modification of the Acetyl Group: The methyl group of the acetamide moiety can be functionalized. For example, it can be halogenated to introduce reactive handles for further substitution. For instance, chloroacetylation of an aminoquinazoline with chloroacetyl chloride yields an N-(quinazolin-6-yl)-2-chloroacetamide derivative. nih.govnih.gov The chlorine atom in this side chain is susceptible to nucleophilic displacement, allowing for the attachment of various groups through S, N, or O-alkylation. researchgate.net

Amide Bond Formation: The entire acetamide group can be constructed using various amide bond-forming reactions. Standard methods include reacting the corresponding 6-aminoquinazoline with an activated carboxylic acid derivative (like an acid chloride or ester) or using peptide coupling reagents. sapub.org

Catalytic and Green Chemistry Approaches in Quinazoline Synthesis

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for quinazoline synthesis, aligning with the principles of green chemistry. magnusconferences.com These approaches often involve the use of transition-metal catalysts and environmentally benign reaction conditions.

Metal-Catalyzed Synthesis: A wide range of transition metals, including copper (Cu), palladium (Pd), iron (Fe), cobalt (Co), and ruthenium (Ru), have been employed to catalyze the synthesis of the quinazoline core. mdpi.comnih.govresearchgate.netnih.gov These catalytic systems enable reactions that are often more atom-economical and proceed under milder conditions than traditional methods. For example, copper-catalyzed aerobic oxidative cyclization is a common strategy. mdpi.com Cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with nitriles also provide an efficient route to quinazolines. researchgate.netorganic-chemistry.org

Green Solvents and Conditions: A key aspect of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Deep eutectic solvents (DES) and microwave-assisted synthesis have been successfully applied to the preparation of quinazolinone derivatives. tandfonline.comresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields. researchgate.net

Multi-component Reactions (MCRs): One-pot, multi-component reactions are inherently efficient as they reduce the number of synthetic steps and purification procedures. Metal-free, four-component procedures for preparing substituted quinazolines from simple anilines and aldehydes have been developed, representing a green approach to constructing the quinazoline scaffold. rsc.org

Acceptorless Dehydrogenative Coupling (ADC): ADC reactions are particularly atom-economical as they generate hydrogen gas and water as the only byproducts. Iron and manganese-catalyzed ADC reactions of 2-aminobenzyl alcohols with amides or nitriles have been developed for the synthesis of quinazolines. nih.govresearchgate.net

Table 2: Comparison of Catalytic Methods in Quinazoline Synthesis

| Catalyst System | Starting Materials | Key Features |

| CuCl/DABCO/4-HO-TEMPO | Aldehydes, 2-aminobenzylamines | Aerobic oxidative dehydrogenation. mdpi.com |

| Co(OAc)₂·4H₂O | 2-Aminoaryl alcohols, nitriles | Ligand-free, environmentally benign. researchgate.netorganic-chemistry.org |

| Mn(I) complex | 2-Aminobenzyl alcohol, primary amides | Acceptorless dehydrogenative coupling. nih.gov |

| Iodine (metal-free) | Tertiary amines | Aerobic oxidative C-H amination. organic-chemistry.org |

Structure Activity Relationship Sar and Ligand Design Principles of N 4 Chloroquinazolin 6 Yl Acetamide Derivatives

Rational Design and Synthesis of N-(4-chloroquinazolin-6-yl)acetamide Analogs

The rational design of this compound analogs is deeply rooted in the well-established significance of the quinazoline (B50416) scaffold in medicinal chemistry. nih.gov Quinazoline derivatives are known to interact with a variety of biological targets, most notably protein kinases, by mimicking the adenine (B156593) moiety of ATP. The core structure of this compound presents several key positions for chemical modification to explore and optimize biological activity.

The primary points for derivatization include:

The 4-position: The chlorine atom at this position is a reactive leaving group, making it an ideal site for introducing various nucleophiles. This allows for the synthesis of a wide array of 4-substituted aminoquinazolines, which have shown significant potential as enzyme inhibitors. nih.gov

The 6-position: The acetamide (B32628) group at this position can be modified. The length of the alkyl chain, the nature of the amide, and its replacement with other functional groups can significantly influence the compound's properties and interactions with target proteins.

The quinazoline ring system: Substitutions on the benzene (B151609) ring of the quinazoline core can modulate the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity.

The synthesis of these analogs typically begins with a suitable 2-amino-5-nitrobenzoic acid derivative, which undergoes cyclization to form the quinazoline core. Subsequent steps involve the introduction of the chloro group at the 4-position and the amino group at the 6-position, followed by acylation to form the acetamide. Derivatization at the 4-position is often achieved by nucleophilic aromatic substitution, reacting the 4-chloroquinazoline (B184009) intermediate with a diverse range of amines, anilines, or other nucleophiles.

For instance, a general synthetic approach might involve the reaction of 6-amino-4-chloroquinazoline with acetic anhydride (B1165640) to yield the parent compound. Analogs can then be synthesized by reacting 6-amino-4-chloroquinazoline with different acyl chlorides or by displacing the 4-chloro group with various amines. mdpi.com

Elucidation of Pharmacophoric Requirements for Biological Activity

The pharmacophore of a drug molecule defines the essential spatial arrangement of features necessary for its biological activity. For this compound derivatives, particularly those targeting protein kinases, the key pharmacophoric elements are well-defined.

The Quinazoline Core: This bicyclic system acts as a scaffold, positioning the other functional groups in the correct orientation to interact with the target. The nitrogen atoms, particularly N1 and N3, are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding site.

The 4-Position Substituent: The group at the C4 position typically occupies the hydrophobic region of the ATP-binding pocket. A variety of substituted anilines or other aromatic groups are often found to be optimal, forming key interactions with the protein. For example, in many EGFR inhibitors, a small, hydrophobic group at this position is favored.

Studies on related 4-anilinoquinazoline (B1210976) derivatives have demonstrated that the nature of the substituent at the 4-position is a critical determinant of activity. Small, lipophilic groups on the aniline (B41778) ring often enhance potency.

Positional and Stereochemical Influence on Ligand-Target Interactions

The precise positioning of substituents on the this compound scaffold has a profound impact on ligand-target interactions and, consequently, on biological activity.

Positional Isomerism: The location of the acetamide group is crucial. Moving the acetamide group from the 6-position to other positions on the quinazoline ring, such as the 2, 5, 7, or 8-positions, would significantly alter the molecule's shape and its ability to fit into the target's binding site. For many kinase inhibitors, substitution at the 6 and 7-positions is particularly important for achieving high affinity and selectivity.

Substituent Effects: The electronic nature of substituents on the quinazoline ring and any appended aromatic groups can influence the pKa of the quinazoline nitrogens, thereby affecting the strength of hydrogen bonds with the target protein. Electron-donating groups can increase the basicity of the quinazoline core, while electron-withdrawing groups can decrease it.

Stereochemistry: When chiral centers are introduced into the substituents, the stereochemistry can play a critical role in determining biological activity. For example, if a chiral amine is used to displace the chlorine at the 4-position, the resulting enantiomers or diastereomers may exhibit significantly different potencies. This is because only one stereoisomer may be able to adopt the optimal conformation for binding to the chiral active site of the target protein. Molecular modeling studies on related compounds have clarified the structural factors, including stereochemistry, that contribute to high affinity and selectivity. nih.gov

The table below illustrates how modifications at different positions can influence the activity of hypothetical this compound derivatives against a target kinase.

| Compound ID | R1 (at C4) | R2 (at C6-acetamide) | IC50 (nM) |

| 1 | -Cl | -NHCOCH3 | 500 |

| 2 | -NH(3-bromophenyl) | -NHCOCH3 | 50 |

| 3 | -NH(4-methoxyphenyl) | -NHCOCH3 | 120 |

| 4 | -Cl | -NHCO(CH2)2CH3 | 800 |

| 5 | -NH(3-bromophenyl) | -NHCO(CH2)2CH3 | 95 |

This data is illustrative and based on general SAR principles for quinazoline kinase inhibitors.

Strategies for Lead Optimization based on SAR Analysis

Lead optimization is an iterative process that uses structure-activity relationship data to improve the properties of a lead compound. For this compound derivatives, several strategies can be employed. patsnap.com

Systematic Modification of Substituents: Based on initial SAR findings, systematic modifications of the substituents at the C4 and C6 positions can be performed. For example, if a 3-bromophenylamino group at C4 is found to be beneficial, a library of analogs with different substitutions on that phenyl ring can be synthesized to probe for further improvements in potency. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties. patsnap.com For instance, the acetamide group at C6 could be replaced with other groups capable of hydrogen bonding, such as a sulfonamide or a small urea (B33335) derivative, to explore different interaction patterns and improve properties like metabolic stability.

Scaffold Hopping: While maintaining the key pharmacophoric features, the quinazoline core itself could be replaced with other heterocyclic systems to discover novel intellectual property and potentially improved drug-like properties. patsnap.com

Structure-Based Drug Design: If the 3D structure of the target protein is known, computational methods like molecular docking can be used to guide the design of new analogs. researchgate.net This allows for the rational design of modifications that are predicted to enhance binding affinity and selectivity. For example, docking studies can help identify unoccupied pockets in the binding site that can be filled by adding appropriate functional groups to the ligand.

Improving Pharmacokinetic Properties: Lead optimization also focuses on improving the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. Modifications to the C6-acetamide group, for instance, can be used to modulate solubility and cell permeability. Introducing polar groups can increase solubility, while fine-tuning lipophilicity is often necessary to achieve a balance between permeability and metabolic clearance. biosolveit.de

By systematically applying these strategies, researchers can refine the structure of this compound derivatives to develop potent, selective, and drug-like candidates for further preclinical and clinical evaluation.

General information about the quinazoline scaffold indicates that compounds with this core structure are frequently investigated as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. This class of molecules has been a significant focus of cancer research due to their potential to interfere with cellular signaling pathways that are often dysregulated in cancer. However, without specific studies on this compound, any discussion of its kinase inhibition profile, enzyme modulation, receptor binding, or effects on cellular pathways and proliferation would be speculative and not based on direct scientific evidence.

Further research and publication of data specifically on this compound are required to address the detailed points in the requested article outline.

Molecular and Cellular Mechanisms of Action of N 4 Chloroquinazolin 6 Yl Acetamide

Phenotypic Cellular Responses in Preclinical Models

Modulation of Gene Expression and Proteomic ProfilesNo studies have been found that investigate the impact of N-(4-chloroquinazolin-6-yl)acetamide on the expression of genes or the overall protein composition of cells.

Without dedicated research on this compound, any discussion of its biological effects would be speculative and would not meet the required standards of scientific accuracy.

Preclinical Pharmacological Characterization of N 4 Chloroquinazolin 6 Yl Acetamide

In Vitro Biological Efficacy Assessments

No data regarding the half-maximal inhibitory concentration (IC50) values or other in vitro biological efficacy assessments for N-(4-chloroquinazolin-6-yl)acetamide in cell-based assays were identified in the public domain.

In Vivo Pharmacodynamic Evaluation in Animal Models

Target Engagement and Biomarker Modulation in Animal Systems

Information pertaining to the target engagement and biomarker modulation of this compound in animal systems is not publicly available.

Efficacy Studies in Established Disease Models

No efficacy studies of this compound in established disease models, such as xenograft models, have been reported in the reviewed literature.

Preclinical Pharmacokinetic Profiles (ADME) in Animal Models

There is no available information on the preclinical pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME) of this compound in any animal models.

Computational Chemistry and in Silico Analysis of N 4 Chloroquinazolin 6 Yl Acetamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Despite extensive searches, specific molecular docking studies detailing the ligand-target interactions of N-(4-chloroquinazolin-6-yl)acetamide have not been identified in the reviewed scientific literature. While research exists for various other quinazoline (B50416) derivatives, these findings are not directly applicable to the specified compound. Therefore, no data on binding affinities, interaction types (e.g., hydrogen bonds, hydrophobic interactions), or specific biological targets for this compound can be provided at this time.

Molecular Dynamics Simulations to Elucidate Binding Conformations and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex, conformational changes that may occur upon binding, and the dynamics of the binding pocket.

Specific research employing molecular dynamics simulations to analyze the binding conformations and stability of this compound with any biological target could not be located in publicly accessible scientific databases. Consequently, there is no available data regarding the conformational stability, dynamic behavior, or residence time of this specific compound within a protein active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead candidates in drug discovery.

No QSAR models or studies specifically developed for or including this compound were found in the reviewed literature. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities, and it appears that such a study has not been published for a series of compounds focused on the this compound scaffold.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion. These predictions are crucial in the early stages of drug development to identify candidates with favorable drug-like properties.

While numerous software and web servers exist for ADME prediction, published research detailing a formal in silico ADME assessment of this compound is not available. A predictive analysis would require running the specific chemical structure through various validated computational models, and the results of such an analysis have not been reported in the scientific literature reviewed. Therefore, a data table of predicted ADME properties for this compound cannot be generated based on existing research.

Analytical Methodologies for Research and Characterization of N 4 Chloroquinazolin 6 Yl Acetamide

Advanced Chromatographic Techniques for Purity and Quantification in Research Samples (e.g., HPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) stands as a primary tool for assessing the purity and quantifying N-(4-chloroquinazolin-6-yl)acetamide in research samples. This method offers high sensitivity, selectivity, and accuracy, making it indispensable for quality control during synthesis and for precise quantification in various matrices.

The purity of a synthesized batch of this compound is determined by separating the main compound from any impurities, starting materials, or byproducts. A reversed-phase HPLC method is typically employed, where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. The retention time of the compound is a key identifier under specific chromatographic conditions. Purity is often assessed by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram.

For quantification, HPLC-MS/MS is the method of choice, particularly for complex samples. The mass spectrometer provides an additional layer of specificity by monitoring for a specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This technique, known as Multiple Reaction Monitoring (MRM), allows for the accurate quantification of the analyte even at very low concentrations, minimizing interference from other components in the sample. The development of such a method involves optimizing chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and reproducibility.

Detailed Research Findings:

While specific validated methods for this compound are not extensively published, the methodology follows standard practices for related quinazoline (B50416) derivatives. For instance, purity analysis of similar quinazoline compounds often shows purities exceeding 99% when analyzed by HPLC. The quantification of potential genotoxic impurities in active pharmaceutical ingredients is a critical application, often requiring limits of detection in the nanogram per milliliter (ng/mL) range, which is achievable with UPLC-MS/MS.

Below is an interactive data table summarizing typical HPLC conditions used for the analysis of quinazoline-based compounds.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Gradient elution, e.g., 5% to 95% B over 10 minutes |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Specific m/z for parent and daughter ions (e.g., [M+H]⁺ → fragment) |

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) for Structural Elucidation in Research

Spectroscopic techniques are crucial for the unequivocal structural confirmation of this compound. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline ring, the NH proton of the acetamide (B32628) group, and the methyl protons of the acetyl group.

¹³C NMR reveals the number of non-equivalent carbon atoms and their chemical environment, including signals for the carbonyl carbon of the amide and the carbons of the quinazoline core.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (around 1680 cm⁻¹), and C-Cl stretching (around 750 cm⁻¹), as well as absorptions corresponding to the aromatic C-H and C=C bonds.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further aid in structural confirmation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The mass spectrum would show a molecular ion peak corresponding to the mass of the compound, and the isotopic pattern of this peak would confirm the presence of a chlorine atom.

Detailed Research Findings:

The following interactive tables present representative spectral data expected for a compound with the structural features of this compound, based on data from analogous structures. researchgate.netnist.govnist.govnist.gov

| Technique | Expected Observations |

|---|---|

| ¹H NMR (in DMSO-d₆) | δ ~10.5 (s, 1H, NH), δ ~8.8-7.8 (m, Ar-H), δ ~2.2 (s, 3H, CH₃) |

| ¹³C NMR (in DMSO-d₆) | δ ~169 (C=O), δ ~155-120 (Ar-C), δ ~24 (CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1680 (C=O stretch, Amide I), ~1600 (C=C stretch), ~750 (C-Cl stretch) |

| Mass Spec. (ESI+) | [M+H]⁺ peak at m/z corresponding to the molecular weight, with a characteristic M+2 isotopic peak for chlorine. |

Bioanalytical Method Development for Preclinical Pharmacokinetic and Metabolite Studies

To understand the therapeutic potential of this compound, its pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—must be evaluated in preclinical studies. This requires the development and validation of robust bioanalytical methods, typically based on LC-MS/MS, to quantify the compound and its metabolites in biological matrices like plasma, urine, and tissue homogenates.

The development process begins with creating a sensitive and selective LC-MS/MS method for the parent compound in the relevant biological matrix. This involves:

Sample Preparation: Developing an efficient extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances from the biological matrix.

Method Optimization: Fine-tuning the HPLC separation and MS/MS detection parameters to achieve high sensitivity (low limit of quantification), accuracy, and precision.

Method Validation: Conducting a full validation according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Metabolite identification is another critical component of preclinical studies. In vitro experiments using liver microsomes or hepatocytes can provide initial insights into the metabolic pathways. nih.gov In vivo samples from PK studies are then analyzed, often using high-resolution mass spectrometry (e.g., LC-Q-TOF-MS), to detect and identify potential metabolites. Common metabolic transformations for quinazoline-based kinase inhibitors include oxidation, N-dealkylation, and glucuronidation. Identifying these metabolites is crucial for understanding the compound's clearance mechanisms and assessing the potential for active or toxic metabolites.

Detailed Research Findings:

Pharmacokinetic profiling of quinazoline derivatives often reveals variable properties depending on their specific substitutions. unar.ac.idekb.eg For many kinase inhibitors based on this scaffold, metabolism is a key driver of clearance. nih.gov Metabolite identification studies on related compounds have shown that metabolism often occurs at sites susceptible to enzymatic attack, such as piperazine (B1678402) moieties or other alkyl substituents. nih.gov For this compound, potential metabolic pathways could include hydroxylation of the quinazoline ring, hydrolysis of the acetamide group, or conjugation reactions.

The table below outlines the key parameters for the validation of a bioanalytical method intended for preclinical studies.

| Parameter | Description and Acceptance Criteria |

|---|---|

| Linearity | The relationship between concentration and instrument response. A calibration curve with at least 6 non-zero standards is used. Correlation coefficient (r²) should be ≥ 0.99. |

| Accuracy & Precision | Assessed at multiple concentration levels (e.g., LLOQ, low, mid, high QC). Accuracy should be within ±15% of the nominal value (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ). |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks should be present at the retention time of the analyte. |

| Matrix Effect | The effect of matrix components on the ionization of the analyte. The coefficient of variation of the internal standard-normalized matrix factor should not be greater than 15%. |

| Recovery | The efficiency of the extraction process. Recovery should be consistent and reproducible across the concentration range. |

| Stability | Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). Analyte concentration should remain within ±15% of the initial value. |

Emerging Research Directions and Future Perspectives for N 4 Chloroquinazolin 6 Yl Acetamide

Design and Synthesis of Next-Generation Quinazoline (B50416) Analogs with Enhanced Biological Activity

The design and synthesis of novel analogs based on the N-(4-chloroquinazolin-6-yl)acetamide scaffold is a promising avenue for enhancing its therapeutic potential. The quinazoline ring system is amenable to a variety of chemical modifications, allowing for the fine-tuning of its pharmacological properties.

Future synthetic strategies will likely focus on several key areas of the molecule. Modifications at the 4-position of the quinazoline ring, currently occupied by a chlorine atom, could involve the introduction of different substituents to modulate activity and selectivity. For instance, replacing the chloro group with various amino or alkoxy moieties has been a common strategy in the development of other quinazoline-based inhibitors.

Furthermore, the acetamide (B32628) group at the 6-position offers another site for structural diversification. The synthesis of derivatives with different acyl groups or the incorporation of more complex side chains could lead to compounds with improved potency and target engagement. A study on novel 6-chloro-quinazolin derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system demonstrated significant antitumor activities, suggesting that larger, more complex substitutions at this position can be fruitful. nih.gov These derivatives were shown to induce apoptosis in cancer cell lines, highlighting the potential of such modifications. nih.gov

The overarching goal of these synthetic efforts is to generate a library of analogs with a range of physicochemical and biological properties. High-throughput screening of these compounds against various biological targets can then identify lead candidates with enhanced efficacy and a favorable pharmacological profile.

Table 1: Potential Modifications for Next-Generation this compound Analogs

| Molecular Position | Potential Modifications | Desired Outcome |

| 4-Position (Chloro Group) | Replacement with various amines, anilines, or small heterocyclic rings. | Improved target binding, selectivity, and reduced off-target effects. |

| 6-Position (Acetamide Group) | Variation of the acyl group, introduction of longer alkyl or aryl chains. | Enhanced potency and modulation of pharmacokinetic properties. |

| Quinazoline Core | Introduction of additional substituents (e.g., methoxy, fluoro groups) on the benzene (B151609) ring. | Fine-tuning of electronic properties and metabolic stability. |

Exploration of this compound in Combination Therapy Strategies in Preclinical Settings

While information on combination therapies specifically involving this compound is not yet available, the known mechanisms of related quinazoline compounds suggest its potential utility in such strategies, particularly in oncology. Many quinazoline derivatives function as kinase inhibitors, and combining them with other anticancer agents can lead to synergistic effects and overcome drug resistance.

Preclinical studies could explore the combination of this compound analogs with standard-of-care chemotherapeutics, targeted therapies, or immunotherapy. For instance, in the context of cancer treatment, combining a novel quinazoline derivative with a DNA-damaging agent or a checkpoint inhibitor could enhance tumor cell killing and evoke a more robust anti-tumor immune response.

A study on N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives demonstrated their potential as anticancer and radiosensitizing agents. nih.gov This suggests that this compound analogs could be investigated in combination with radiotherapy to enhance the sensitivity of tumors to radiation treatment. nih.gov

Table 2: Potential Combination Therapy Strategies for this compound Analogs in Preclinical Cancer Models

| Combination Partner | Rationale | Preclinical Models |

| Standard Chemotherapy | Potential for synergistic cytotoxicity and overcoming resistance mechanisms. | Various cancer cell lines and xenograft models. |

| Targeted Therapies (e.g., other kinase inhibitors) | Dual blockade of key signaling pathways to inhibit tumor growth more effectively. | Cell lines with specific genetic alterations. |

| Immunotherapy (e.g., checkpoint inhibitors) | Enhancement of anti-tumor immune responses. | Syngeneic mouse tumor models. |

| Radiotherapy | Increasing the sensitivity of cancer cells to radiation-induced damage. | In vitro and in vivo models of radioresistant tumors. |

Investigation of Novel Therapeutic Indications and Repurposing Potential

The quinazoline scaffold is known for its broad spectrum of biological activities, suggesting that this compound could have therapeutic applications beyond a single disease area. researchgate.net Systematic screening of this compound and its derivatives against a wide range of biological targets could uncover novel therapeutic indications.

Given the diverse pharmacological profile of quinazoline derivatives, potential areas for repurposing include:

Antimicrobial and Antifungal Agents: Several quinazoline-based compounds have demonstrated efficacy against various pathogens. researchgate.net Further investigation could reveal if this compound possesses similar properties.

Anti-inflammatory Diseases: The anti-inflammatory potential of quinazoline derivatives is another area of active research.

Neurodegenerative Diseases: Some quinazoline scaffolds have been explored for their potential in treating conditions like Alzheimer's disease.

A study on (Quinazoline 4-yloxy)acetamide and (4-oxoquinazoline-3(4H)-yl)acetamide derivatives identified them as inhibitors of Mycobacterium tuberculosis bd oxidase, highlighting the potential of this class of compounds in treating tuberculosis. nih.gov This finding underscores the importance of screening quinazoline-acetamide compounds against a variety of infectious disease targets.

Challenges and Opportunities in Translational Research for Quinazoline Scaffolds

The translation of promising preclinical findings for quinazoline scaffolds into clinical applications is fraught with challenges. These hurdles are common in drug development and include issues related to pharmacokinetics, toxicity, and the identification of appropriate patient populations.

One of the primary challenges is ensuring that novel quinazoline analogs possess favorable "drug-like" properties, including good oral bioavailability, metabolic stability, and a clean safety profile. Early and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are crucial to de-risk candidates before they advance to more expensive clinical trials.

Another significant challenge is the identification of predictive biomarkers to select patients who are most likely to respond to treatment. For targeted therapies, this often involves genetic or protein expression profiling of tumors.

Despite these challenges, there are also significant opportunities. The versatility of the quinazoline scaffold allows for extensive medicinal chemistry efforts to optimize lead compounds and overcome pharmacokinetic and pharmacodynamic hurdles. Furthermore, advancements in our understanding of disease biology and the development of more sophisticated preclinical models can improve the predictive value of translational research.

The development of multitargeted therapies is considered a successful approach in cancer treatment, and the hybridization of scaffolds to create small molecule multikinase inhibitors can lead to highly potent and selective agents. nih.gov This represents a significant opportunity for the development of next-generation quinazoline-based drugs.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(4-chloroquinazolin-6-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with chlorinated quinazoline precursors. Key steps include nucleophilic substitution at the 6-position of the quinazoline core followed by acetylation. Optimization involves:

- Temperature control : Maintaining 60–80°C during substitution to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | POCl₃, reflux | 75 | 90 |

| Acetylation | Acetic anhydride, pyridine | 68 | 95 |

Q. Which analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify the acetamide moiety (δ 2.1 ppm for CH₃, δ 168 ppm for carbonyl) and quinazoline aromatic protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 263.05 (C₁₁H₉ClN₃O⁺) .

- IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 1550 cm⁻¹ (C-N stretch) validate functional groups .

Advanced Research Questions

Q. How do structural modifications to the quinazoline core influence the compound's biological activity and selectivity?

- Methodological Answer : Modifications at the 4-chloro and 6-acetamide positions significantly alter target binding. For example:

- 4-Chloro substitution : Enhances hydrophobic interactions with kinase ATP-binding pockets .

- 6-Acetamide group : Improves solubility and hydrogen-bonding capacity .

- Comparative Data Table (Adapted from ):

| Compound | Modification | IC₅₀ (µM) | Target |

|---|---|---|---|

| This compound | None | 12.3 | EGFR Kinase |

| 4-Fluoro analog | 4-F substitution | 18.7 | EGFR Kinase |

| 6-Methylacetamide analog | Methylation | 8.9 | VEGFR-2 |

Q. What methodologies are used to resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .

- Orthogonal assays : Use SPR (surface plasmon resonance) to validate binding affinity discrepancies from enzyme inhibition assays .

- Structural analogs : Test derivatives to isolate variables (e.g., replacing chloro with bromo to assess steric effects) .

Q. What in silico approaches predict the binding affinity of this compound to biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR or PARP. The 4-chloro group shows π-π stacking with Phe723 in EGFR .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (RMSD < 2 Å indicates stable binding) .

Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability (%F) and half-life (t₁/₂) in rodent models. Low %F may explain reduced in vivo activity .

- Metabolite identification : LC-MS/MS detects oxidative metabolites that may deactivate the compound .

- Formulation optimization : Use PEGylated nanoparticles to enhance solubility and tissue penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.